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CAS No.: 1354224-47-7
Cat. No.: B1144414
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In the vast landscape of heterocyclic chemistry, the indazole scaffold holds a place of
prominence due to its prevalence in a multitude of biologically active compounds.[1] This guide
focuses on a specific, yet noteworthy derivative: 1,3-Dimethyl-6-nitro-1H-indazole. While not
as extensively characterized as some of its analogues, its emergence as a potential impurity in
the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, underscores its
importance in the realm of pharmaceutical development and quality control. This document
aims to provide a comprehensive technical overview of its chemical properties, plausible
synthetic routes, predicted spectroscopic signatures, and potential reactivity, offering valuable
insights for researchers in organic synthesis and medicinal chemistry.

The core structure is a bicyclic aromatic system composed of a fused benzene and pyrazole
ring. The presence of two methyl groups at positions 1 and 3, and a nitro group at position 6,
imparts specific electronic and steric characteristics that dictate its reactivity and potential
biological interactions. The electron-withdrawing nature of the nitro group significantly
influences the chemistry of the entire molecule.

Physicochemical and Structural Properties
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A summary of the key identifiers and predicted physicochemical properties for 1,3-Dimethyl-6-
nitro-1H-indazole is presented below. It is important to note that some of these values are
based on computational predictions and should be confirmed experimentally.

Property Value Reference
CAS Number 1354224-47-7 2]
Molecular Formula CoH9oN302 [3114]
Molecular Weight 191.19 g/mol [31[4]
Predicted Boiling Point 346.8 £ 22.0 °C [3]
Predicted Density 1.36 + 0.1 g/cm3 [3]

Storage Conditions Sealed in dry, 2-8°C [4]

The structural formula of 1,3-Dimethyl-6-nitro-1H-indazole is depicted in the diagram below,
illustrating the numbering of the indazole ring system.

Caption: Structure of 1,3-Dimethyl-6-nitro-1H-indazole.

Plausible Synthetic Pathways

While a direct, published synthesis for 1,3-Dimethyl-6-nitro-1H-indazole is not readily
available, a plausible route can be devised based on established methodologies for the
synthesis and alkylation of indazoles. A likely approach would involve the sequential
methylation of 6-nitroindazole.

The synthesis of the precursor, 6-nitroindazole, can be achieved from 2-methyl-5-nitroaniline.
[5] The subsequent methylation presents a regioselectivity challenge, as alkylation can occur at
either the N1 or N2 position of the indazole ring.[6]
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Caption: Proposed synthetic workflow for 1,3-Dimethyl-6-nitro-1H-indazole.

Experimental Protocol: Proposed N-Methylation of 3-
Methyl-6-nitro-1H-indazole

This protocol is adapted from general procedures for the N-alkylation of indazoles and the
specific methylation of a similar substrate.[7][8]

o Preparation: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in an appropriate solvent
such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq). Suitable bases
include potassium carbonate (K2COs), cesium carbonate (Cs2COs), or 1,8-
Diazabicyclo[5.4.0]Jundec-7-ene (DBU).

» Methylation: To the stirred suspension, add a methylating agent (1.0-1.2 eq) such as
iodomethane (CHsl) or dimethyl carbonate. The choice of methylating agent can influence
the N1/N2 selectivity and reaction conditions.

o Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to
100°C for 10-24 hours, monitored by thin-layer chromatography (TLC) until the starting
material is consumed.
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» Work-up: Upon completion, the reaction is quenched by the addition of water. The product is
then extracted with an organic solvent like ethyl acetate. The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.

 Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column
chromatography on silica gel to isolate the desired 1,3-Dimethyl-6-nitro-1H-indazole.

Causality Behind Experimental Choices:

e Solvent: DMF and acetone are common polar aprotic solvents that effectively dissolve the
indazole substrate and facilitate the Sn2 reaction.

o Base: The base is crucial for deprotonating the indazole N-H, generating the nucleophilic
indazolide anion. The choice of base can influence the regioselectivity of the alkylation.

o Methylating Agent: lodomethane is a highly reactive methylating agent. Dimethyl carbonate
is a more environmentally friendly alternative, though it may require higher temperatures and
a stronger base.[7]

Predicted Spectroscopic Data

No experimental spectra for 1,3-Dimethyl-6-nitro-1H-indazole are currently published.
However, a predictive analysis based on known data for similar compounds can provide
valuable guidance for characterization.[9][10]

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum in a solvent like DMSO-ds would likely exhibit the following
key signals:
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Rationale
(3, ppm) Hz)
Methyl group on
a nitrogen atom
N1-CHs ~4.0-4.2 Singlet N/A ina
heteroaromatic
system.

Methyl group on
C3-CHs ~2.6-2.8 Singlet N/A a carbon atom of
the pyrazole ring.

Ortho-coupled to
H-5.

H-4 ~7.8-8.0 Doublet ~9.0

Ortho-coupled to
Doublet of
H-5 ~7.6-7.8 ~9.0, ~2.0 H-4 and meta-
Doublets
coupled to H-7.

Meta-coupled to
H-5, significantly
H-7 ~8.4-8.6 Doublet ~2.0 deshielded by

the adjacent nitro

group.

3C NMR Spectroscopy (Predicted)

The predicted 3C NMR spectrum would show 9 distinct signals:
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)
N1-CHs ~35-40 N-alkyl carbon.
C3-CHs ~12-15 C-alkyl carbon.
Carbon bearing a methyl grou
C3 ~140 - 145 _ g. yigrotp
in the pyrazole ring.
C3a ~120 - 125 Bridgehead carbon.
Cc4 ~122 - 127 Aromatic CH.
C5 ~118 - 123 Aromatic CH.
Carbon directly attached to the
C6 ~145 - 150 electron-withdrawing nitro
group.
Aromatic CH, shielded relative
Cc7 ~108 - 113 _
to other aromatic carbons.
C7a ~140 - 145 Bridgehead carbon.

Infrared (IR) Spectroscopy (Predicted)

Key predicted IR absorption bands would include:

e ~1520-1540 cm~t and ~1340-1360 cm~1; Strong asymmetric and symmetric stretching
vibrations of the nitro group (NO2).

e ~2950-3100 cm~1: C-H stretching of the aromatic and methyl groups.

e ~1600-1620 cm~1: C=C and C=N stretching vibrations of the indazole ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]* would be expected at m/z 191.19. Common
fragmentation patterns could involve the loss of the nitro group (NO2) or a methyl radical (CHs).
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Reactivity and Potential Transformations

The chemical reactivity of 1,3-Dimethyl-6-nitro-1H-indazole is primarily dictated by the nitro
group and the indazole core.

1,3-Dimethyl-6-nitro-1H-indazole

Reduction of Nitro Group

Reducing Agent
(e.g., SnCI2/HCI, H2/Pd-C)

1,3-Dimethyl-1H-indazol-6-amine

unctionalization of Amine

Further Derivatization
(e.g., Acylation, Alkylation)

(Amide or Amine Derivatives)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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